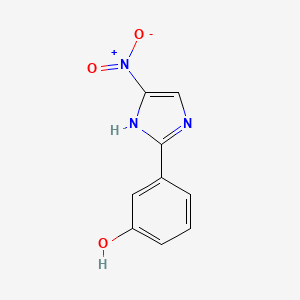

3-(4-Nitro-1H-imidazol-2-yl)phenol

Description

BenchChem offers high-quality 3-(4-Nitro-1H-imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitro-1H-imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-(5-nitro-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C9H7N3O3/c13-7-3-1-2-6(4-7)9-10-5-8(11-9)12(14)15/h1-5,13H,(H,10,11) |

InChI Key |

WVBZQNHDXCTRCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=C(N2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol: A Comprehensive Technical Guide

Introduction and Pharmacological Relevance

Nitroimidazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. They frequently function as bioreductive prodrugs that are selectively activated under hypoxic conditions, making them critical in the development of therapeutics for tuberculosis, leishmaniasis, and solid tumors[1].

The target compound, 3-(4-Nitro-1H-imidazol-2-yl)phenol , integrates the electron-deficient nitroimidazole core with a phenol moiety. This specific molecular architecture offers unique hydrogen-bonding capabilities and tunable electronic properties. This whitepaper details a robust, scalable synthetic route to this molecule, emphasizing the mechanistic rationale and causality behind each experimental transformation.

Retrosynthetic Strategy & Pathway Design

The most efficient approach to synthesizing 2-aryl-4-nitroimidazoles involves the late-stage formation of the carbon-carbon bond between the aryl group and the imidazole core via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

Retrosynthetic disconnection of 3-(4-Nitro-1H-imidazol-2-yl)phenol yields two primary precursors: 3-hydroxyphenylboronic acid and 2-bromo-4-nitroimidazole . The latter is synthesized from commercially available 4-nitroimidazole through a controlled dibromination followed by a regioselective debromination[2],[3].

Retrosynthetic pathway for 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Mechanistic Insights & Reaction Causality

Dibromination and Regioselective Debromination

Direct mono-bromination of 4-nitroimidazole at the 2-position is synthetically challenging due to competitive reactivity at the 5-position. Therefore, a two-step "over-bromination and selective reduction" strategy is employed to ensure high regiochemical fidelity[2].

-

Dibromination: 4-nitroimidazole is treated with an excess of bromine in the presence of an aqueous sodium bicarbonate buffer. The mild base neutralizes the generated hydrobromic acid (HBr), maintaining a slightly alkaline pH that drives the electrophilic aromatic substitution to completion at both the 2- and 5-positions[3].

-

Selective Debromination: The 5-position of the resulting 2,5-dibromo-4-nitroimidazole is highly activated by the adjacent, strongly electron-withdrawing nitro group. Treatment with potassium iodide and sodium sulfite in acetic acid leads to selective nucleophilic attack at the C5-bromine. Iodide acts as a nucleophilic catalyst, and the resulting iodinated intermediate is rapidly reduced by sulfite, yielding 2-bromo-4-nitroimidazole[2].

Suzuki-Miyaura Cross-Coupling Dynamics

Coupling an arylboronic acid with 2-bromo-4-nitroimidazole presents specific catalytic challenges. The N-H proton of the imidazole ring is highly acidic (pKa ~9). In the presence of the basic conditions required for Suzuki coupling, the imidazole is deprotonated to form an imidazolide anion[1].

-

Catalyst Poisoning Mitigation: The electron-rich imidazolide can coordinate tightly to the palladium center, potentially arresting the catalytic cycle. To prevent this, bulky, bidentate ligands with large bite angles (such as dppf) or electron-rich monophosphines (like SPhos) are utilized. These ligands provide sufficient steric shielding around the Pd center to favor the transmetalation of the boronic acid over irreversible imidazole coordination[4].

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocols

The following self-validating protocols provide a reliable pathway from starting materials to the final product.

Protocol A: Synthesis of 2,5-Dibromo-4-nitroimidazole

-

Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, suspend 4-nitroimidazole (1.0 equiv) in distilled water.

-

Base Addition: Add sodium bicarbonate (2.2 equiv) portion-wise. Stir until dissolution is complete.

-

Bromination: Slowly add bromine (2.3 equiv) dropwise at room temperature (23–25 °C). Caution: Vigorous foaming due to CO₂ evolution will occur[2].

-

Reaction: Stir the mixture at room temperature for 6 hours, then heat to 50–55 °C for an additional 4 hours to drive the reaction to completion[2].

-

Isolation: Cool the reaction mixture in an ice bath to <10 °C. Filter the resulting yellow precipitate, wash extensively with cold water, and dry under vacuum to afford 2,5-dibromo-4-nitroimidazole.

Protocol B: Selective Debromination to 2-Bromo-4-nitroimidazole

-

Setup: Suspend 2,5-dibromo-4-nitroimidazole (1.0 equiv) in glacial acetic acid within a pressure-rated reaction vessel.

-

Reagent Addition: Add potassium iodide (0.2 equiv) and sodium sulfite (1.5 equiv)[2].

-

Reduction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 16 hours[2].

-

Work-up: Cool the mixture to room temperature and pour it into crushed ice.

-

Isolation: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Expect a yield of 62–79% of 2-bromo-4-nitroimidazole (>98% purity)[2].

Protocol C: Suzuki-Miyaura Coupling to 3-(4-Nitro-1H-imidazol-2-yl)phenol

-

Setup: In a Schlenk flask, combine 2-bromo-4-nitroimidazole (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

-

Solvent: Add a degassed mixture of DMF and water (4:1 v/v).

-

Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl₂ (5 mol%)[1].

-

Reaction: Heat the mixture to 100 °C for 8 hours. Monitor conversion via LC-MS to ensure the disappearance of the brominated starting material[1].

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and adjust the aqueous layer to pH ~6 using 1M HCl (to protonate both the phenol and the imidazole). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (DCM/MeOH gradient) to yield 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and base. Table 1 summarizes standard optimization parameters for the cross-coupling of 2-bromo-4-nitroimidazole with arylboronic acids[1],[4].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5%) | None | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 45 |

| 2 | Pd(dppf)Cl₂ (5%) | dppf | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 65 |

| 3 | Pd(dppf)Cl₂ (5%) | dppf | Cs₂CO₃ (2.5) | DMF/H₂O (4:1) | 100 | 8 | 82 |

| 4 | Pd₂(dba)₃ (2.5%) | SPhos | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 8 | 88 |

Note: Yields represent isolated product after chromatography. The use of bulky ligands (dppf, SPhos) and stronger bases (Cs₂CO₃, K₃PO₄) significantly improves turnover by preventing catalyst deactivation by the imidazolide anion.

References

-

Sharma, S., et al. (2020). "A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds". RSC Advances. Available at:[Link]

-

Patterson, S., et al. (2017). "7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis". Journal of Medicinal Chemistry. Available at:[Link]

-

"Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview". PMC. Available at:[Link]

Sources

- 1. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 2. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 3. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01662D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 3-(4-Nitro-1H-imidazol-2-yl)phenol – Chemical Properties, Synthesis, and Bioreductive Applications

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the 2-aryl-4-nitroimidazole scaffold represents a privileged pharmacophore. 3-(4-Nitro-1H-imidazol-2-yl)phenol (Molecular Formula:

This whitepaper provides an authoritative, deep-dive analysis of 3-(4-Nitro-1H-imidazol-2-yl)phenol. Designed for researchers and drug development professionals, this guide elucidates the compound's physicochemical profiling, the mechanistic causality behind its hypoxia-selective activation, and field-proven methodologies for its synthesis and electrochemical validation.

Structural and Physicochemical Profiling

The structural uniqueness of 3-(4-Nitro-1H-imidazol-2-yl)phenol lies in its tautomeric flexibility and electronic distribution. The imidazole ring undergoes rapid annular tautomerism between the 1H and 3H forms, making the 4-nitro and 5-nitro positions chemically equivalent in solution.

The presence of the 3-hydroxyphenyl group at the C2 position exerts a dual effect:

-

Electronic Modulation: The meta-hydroxyl group provides an inductive electron-withdrawing effect without the strong mesomeric electron donation seen in ortho or para isomers. This fine-tunes the reduction potential of the nitro group, keeping it within the optimal therapeutic window for hypoxia targeting.

-

Physicochemical Enhancement: The phenolic -OH acts as both a hydrogen bond donor and acceptor, significantly improving aqueous solubility compared to unsubstituted 2-phenyl-4-nitroimidazoles, and providing a synthetic handle for prodrug formulation (e.g., phosphate or ester prodrugs).

Table 1: Physicochemical and Electronic Properties

| Property | Value | Significance in Drug Design |

| Molecular Weight | 205.17 g/mol | Highly ligand-efficient; leaves ample mass budget for further derivatization. |

| Topological Polar Surface Area (TPSA) | ~92.0 Ų | Excellent for membrane permeability; within the Lipinski optimal range (<140 Ų). |

| LogP (Predicted) | 1.2 – 1.8 | Balanced lipophilicity, ensuring both aqueous solubility and lipid membrane partitioning. |

| pKa (Phenol -OH) | ~9.5 | Remains predominantly unionized at physiological pH (7.4), maximizing passive diffusion. |

| pKa (Imidazole N-H) | ~12.0 | Functions as a weak acid; stable under standard physiological conditions. |

| H-Bond Donors / Acceptors | 2 / 4 | Facilitates strong target-protein interactions and favorable solvation dynamics. |

Mechanistic Action: The Hypoxia-Selective Trigger

The therapeutic utility of 4-nitroimidazoles stems from their ability to act as bioreductive prodrugs. The nitro group (

The Causality of Hypoxia Selectivity:

The initial step is a one-electron (

-

In Normoxic Cells (Healthy Tissue): Molecular oxygen (

), which is highly electron-affine, rapidly oxidizes the radical anion back to the parent prodrug. This "futile cycling" prevents the formation of toxic downstream metabolites, though it generates transient Reactive Oxygen Species (ROS). -

In Hypoxic Cells (Tumor Microenvironments / TB Granulomas): The absence of

prevents futile cycling. The radical anion undergoes irreversible, sequential reductions to nitroso (

Caption: Bioreductive activation pathway of 4-nitroimidazoles under hypoxic conditions.

Synthetic Strategy and Retrosynthetic Analysis

The construction of the 2-aryl-4-nitroimidazole scaffold is most efficiently achieved via a transition-metal-catalyzed cross-coupling strategy. Traditional condensation methods (e.g., Debus-Radziszewski) often suffer from poor regioselectivity and harsh nitration conditions.

The Suzuki-Miyaura Approach: We utilize [3] as the core electrophile and 3-hydroxyphenylboronic acid as the nucleophile.

-

Catalyst Choice (

): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides immense steric bulk and electron richness. This is critical because the 4-nitro group heavily deactivates the imidazole ring, making oxidative addition of the -

Solvent System (Dioxane/

): A biphasic 4:1 mixture is employed. Water dissolves the inorganic base (

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol

This protocol is designed to be a self-validating system, incorporating in-process controls to ensure high fidelity.

-

Reaction Setup: In an oven-dried Schlenk flask, charge 2-bromo-4-nitro-1H-imidazole (1.0 mmol, 192 mg) and 3-hydroxyphenylboronic acid (1.2 mmol, 165 mg).

-

Catalyst & Base Addition: Add

(2.5 mmol, 345 mg) and -

Degassing: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Purge the flask with

via three vacuum-nitrogen cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species. -

Reflux: Heat the mixture to 90°C under continuous stirring for 12 hours.

-

In-Process Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The product spot will be UV-active and stain dark blue/purple with a

dip (confirming the presence of the free phenol). -

Workup: Cool to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and 10 mL water. Separate the organic layer. Extract the aqueous layer twice with 15 mL EtOAc. Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography on silica gel using a gradient of 20% to 50% EtOAc in Hexanes. Yield: ~75-80% as a yellow/orange solid.

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

To validate the compound's potential as a hypoxia-selective agent, its one-electron reduction potential (

-

Cell Preparation: Prepare a 1.0 mM solution of the synthesized compound in anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate (

) as the supporting electrolyte. -

Electrode Setup: Use a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an

reference electrode. Causality: GC is chosen for its wide potential window and minimal background current in the cathodic region. -

Deoxygenation: Purge the solution with ultra-pure Argon for 15 minutes prior to measurement to eliminate the

reduction peak. -

Measurement: Run the voltammogram from 0.0 V to -1.0 V at a scan rate of 100 mV/s. Add ferrocene (

) as an internal standard at the end of the experiment to calibrate the reference electrode.

Table 2: Electrochemical & Kinetic Parameters (Representative for 2-Aryl-4-nitroimidazoles)

| Parameter | Target Value Range | Biological Implication |

| -380 to -450 mV | Optimal therapeutic window. Avoids aerobic toxicity (>-300 mV) while ensuring rapid hypoxic activation (<-500 mV). | |

| Aerobic Half-Life ( | > 24 hours | Ensures the prodrug remains stable and non-toxic while circulating in oxygenated blood and healthy tissues. |

| Hypoxic Half-Life ( | < 30 minutes | Guarantees rapid, localized bioactivation and cytotoxicity upon entering the hypoxic target microenvironment. |

References

-

PubChem. "4-Nitroimidazole - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

-

M. Sharma et al. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals (Basel), 2021. Available at:[Link]

Spectroscopic Analysis of 3-(4-Nitro-1H-imidazol-2-yl)phenol: A Technical Guide

Executive Summary & Chemical Profile

Target Analyte: 3-(4-Nitro-1H-imidazol-2-yl)phenol

Molecular Formula: C

This guide provides a rigorous spectroscopic characterization framework for 3-(4-Nitro-1H-imidazol-2-yl)phenol. This molecule represents a critical pharmacophore, combining the redox-active properties of nitroimidazoles (often used in hypoxic environments) with the hydrogen-bonding capability of a phenolic moiety.

The analysis of this compound is non-trivial due to two primary factors:

-

Annular Tautomerism: The imidazole ring exists in a dynamic equilibrium between the 4-nitro and 5-nitro tautomers, significantly affecting NMR and IR profiles.

-

Acido-Basic duality: The presence of both an acidic phenol (

) and a basic imidazole nitrogen (

Computational Foundation (DFT & Electronic Structure)

Before experimental validation, Density Functional Theory (DFT) provides the baseline for peak assignment. For nitroimidazoles, the B3LYP/6-311+G(d,p) level of theory is the industry standard for predicting vibrational modes and electronic transitions.

Geometric Considerations

-

Planarity: The molecule is expected to be nearly planar to maximize

-conjugation between the phenyl ring and the imidazole system. However, steric hindrance may induce a dihedral twist of 10–20° between the rings. -

Frontier Orbitals:

-

HOMO: Localized primarily on the phenol ring (electron donor).

-

LUMO: Localized on the nitroimidazole core (electron acceptor).

-

Implication: This D-

-A (Donor-

-

Analytical Workflow: The Decision Matrix

The following diagram outlines the logical flow for complete structural validation, prioritizing non-destructive techniques.

Caption: Step-by-step analytical decision matrix for validating 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Vibrational Spectroscopy (FT-IR)

Protocol: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference with the hydroxyl region. Diagnostic Bands: The nitro group and the imidazole ring provide the most reliable fingerprints.

| Functional Group | Frequency (cm | Intensity | Assignment / Mechanistic Insight |

| O-H (Phenol) | 3200–3400 | Broad, Med | Intermolecular H-bonding.[1] Shifts to >3500 cm |

| N-H (Imidazole) | 3100–3150 | Sharp, Weak | Diagnostic of the protonated nitrogen; often obscured by the OH band. |

| NO | 1530–1550 | Strong | Asymmetric stretching of the nitro group. Highly sensitive to conjugation. |

| NO | 1340–1360 | Strong | Symmetric stretching. The separation ( |

| C=N (Ring) | 1480–1500 | Medium | Imidazole ring breathing mode. |

| C-O (Phenolic) | 1220–1260 | Strong | C-O stretch; confirms the integrity of the phenol moiety. |

Self-Validating Check: If the NO

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for resolving the tautomeric state.

Solvent Selection: DMSO-

H NMR (400 MHz, DMSO- )

- 13.0–13.5 ppm (1H, br s): Imidazole N-H. The extreme downfield shift is characteristic of the electron-withdrawing nitro group increasing the acidity of the N-H.

- 9.6–9.8 ppm (1H, s): Phenolic O-H.

- 8.3–8.5 ppm (1H, s): Imidazole C5-H (or C4-H). This singlet is the "anchor" signal. If the nitro group is at position 4, this proton is at position 5.

- 7.3–7.6 ppm (4H, m): Aromatic protons of the 3-substituted phenol ring. Look for the classic meta-substitution pattern (singlet-like H2, doublet H4/H6, triplet H5).

Tautomeric Logic & 2D-NMR

The 4-nitro and 5-nitro forms are often indistinguishable at room temperature due to rapid proton exchange.

-

Experiment: Variable Temperature (VT) NMR at -40°C.

-

Observation: The broad N-H and C-H signals may split into two distinct sets of peaks, allowing calculation of the

(equilibrium constant).

Caption: Dynamic equilibrium between 4-nitro and 5-nitro tautomers affecting NMR interpretation.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode (ESI-).

Rationale: The phenolic proton is easily abstracted, forming a stable phenoxide anion

Fragmentation Pattern (MS/MS)

-

Precursor Ion:

204 -

Primary Loss (Neutral NO): Transition to

174. This is a hallmark of nitro-aromatics involving a nitro-to-nitrite rearrangement followed by NO elimination. -

Secondary Loss (NO

): Direct loss of the nitro radical (46 Da) to form -

Ring Cleavage: Fragmentation of the imidazole ring (RDA-type) typically occurs at higher collision energies.

Electronic Spectroscopy (UV-Vis)

Solvent: Ethanol or Acetonitrile. Spectral Profile:

-

Band I (

nm): Attributed to the -

Band II (

nm): Benzenoid transitions.

Solvatochromism:

Upon adding base (NaOH), the phenol deprotonates to phenoxide. This creates a strong "push-pull" system (Phenoxide donor

References

-

Computational Analysis of Nitroimidazoles: Title: Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Source: MDPI (2024). URL:[Link]

-

Fragmentation Mechanisms: Title: Ionization of 2‐ and 4(5)‐Nitroimidazoles Radiosensitizers: A “Kinetic Competition” Between NO2 and NO Losses.[2] Source: ChemPhysChem (NIH/PMC). URL:[Link]

-

Synthesis & NLO Properties of Analogs: Title: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties. Source: Acta Chimica Slovenica (2021). URL:[Link]

-

Crystal Structure Data: Title: Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile.[3] Source: Acta Crystallographica (2015).[3] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ionization of 2‐ and 4(5)‐Nitroimidazoles Radiosensitizers: A “Kinetic Competition” Between NO2 and NO Losses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-[4-(1H-imidazol-1-yl)phen-yl]-2-(4-nitro-phen-yl)prop-2-ene-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Proposed Crystal Structure of 3-(4-Nitro-1H-imidazol-2-yl)phenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide provides a comprehensive analysis of the potential crystal structure and physicochemical properties of 3-(4-Nitro-1H-imidazol-2-yl)phenol. To date, the specific crystal structure of this compound has not been reported in publicly accessible literature. Therefore, this document presents a predictive framework based on established principles of organic synthesis, crystallography, and the known characteristics of structurally related molecules. This guide is intended to serve as a foundational resource to stimulate and inform future experimental investigation.

Introduction: The Therapeutic Potential of Nitroimidazole-Phenol Hybrids

The convergence of a nitroimidazole scaffold with a phenolic moiety in 3-(4-Nitro-1H-imidazol-2-yl)phenol presents a molecule of significant interest for medicinal chemistry and drug development. Nitroimidazoles are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, antiparasitic, and anticancer activities.[1][2] Their mechanism of action is often linked to the reductive bioactivation of the nitro group, which generates cytotoxic radicals that can damage microbial DNA and other vital biomolecules.[2][3]

The phenolic component introduces a hydroxyl group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Phenolic compounds themselves are known for a wide range of biological activities. The strategic combination of these two pharmacophores in 3-(4-Nitro-1H-imidazol-2-yl)phenol suggests the potential for novel therapeutic agents with unique mechanisms of action or improved pharmacological profiles. This guide provides a proposed pathway for its synthesis and a detailed, predictive analysis of its solid-state structure.

Proposed Synthesis and Crystallization

A plausible and efficient synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol can be envisioned through a two-step process: the initial formation of a 2-aryl-1H-imidazole intermediate, followed by a regioselective nitration.

Synthetic Pathway

The proposed synthetic route is outlined below. The initial step involves the synthesis of 2-(3-hydroxyphenyl)-1H-imidazole via the Radziszewski imidazole synthesis, a classic multi-component reaction.[3][4] This is followed by the nitration of the imidazole ring.

Sources

Mechanism of action of nitroimidazole phenol derivatives

An In-Depth Technical Guide to the Mechanism of Action of Nitroimidazole Phenol Derivatives

Executive Summary

Nitroimidazole derivatives represent a cornerstone class of antimicrobial and, increasingly, anticancer agents, renowned for their efficacy in low-oxygen environments.[][2][3] This guide provides a detailed exploration of the core mechanism of action governing this class of compounds, with a specific focus on emerging phenol derivatives. The central paradigm of their activity is a process of reductive bioactivation, transforming these relatively inert prodrugs into highly reactive cytotoxic agents specifically within anaerobic or hypoxic cells.[4][5][6][7] We will dissect the enzymatic pathways responsible for this activation, identify the primary cellular targets of the resulting reactive intermediates, and detail the experimental protocols required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nitroimidazole biochemistry and its application in modern therapeutics.

Introduction to Nitroimidazole Derivatives

The history of nitroimidazoles in medicine began with the discovery of azomycin, a 2-nitroimidazole, in 1953, but the class was defined by the subsequent development and success of the 5-nitroimidazole, metronidazole.[8] These compounds have demonstrated a remarkable breadth of activity against anaerobic bacteria (e.g., Clostridium, Bacteroides), protozoa (e.g., Trichomonas, Giardia), and have found applications as radiosensitizers and hypoxia-activated prodrugs (HAPs) in oncology.[][5][9][10]

The classic nitroimidazole scaffold has been the subject of extensive chemical modification to enhance efficacy, broaden spectrum, and overcome resistance. The incorporation of a phenol moiety is a modern strategy in this pursuit. The phenol group can significantly alter the molecule's physicochemical properties, such as its redox potential, lipophilicity, and hydrogen-bonding capacity. These changes can influence drug uptake, interaction with activating enzymes, and potentially introduce novel biological targets, representing a promising avenue for the development of next-generation therapeutics.[11][12][13]

The Core Mechanism: Reductive Bioactivation

The selective toxicity of nitroimidazoles is not an inherent property of the parent molecule but is contingent upon its metabolic activation within the target cell.[14] This process is exquisitely sensitive to the local oxygen concentration, providing a natural targeting mechanism.

The Prodrug Concept and the Critical Role of Hypoxia

Nitroimidazole derivatives are quintessential prodrugs; they enter the target cell—whether a bacterium or a hypoxic tumor cell—via passive diffusion in an inactive state.[4][7][15] The key to their activation is the reduction of the nitro (NO₂) group. This process requires a low redox potential, a condition characteristic of obligate anaerobes and the core of solid tumors.[][15]

In a normal, oxygen-rich (aerobic) environment, the single-electron reduction of the nitro group is immediately reversed. The resulting nitro radical anion is rapidly re-oxidized by molecular oxygen back to the parent compound in a "futile cycle."[16] This redox cycling not only prevents the formation of cytotoxic products but also generates reactive oxygen species (ROS), which can contribute to normal tissue toxicity but is distinct from the primary anaerobic mechanism.[17]

Under anaerobic or hypoxic conditions, the absence of oxygen allows the reduction process to proceed, generating a cascade of highly reactive, short-lived intermediates responsible for the drug's cytotoxic effects.[][][19]

Enzymatic Activation and Generation of Cytotoxic Intermediates

The reduction of the nitro group is not spontaneous but is catalyzed by specific enzymes within the target organism.[]

-

In Anaerobic Bacteria and Protozoa: The process is often mediated by electron transfer proteins with low redox potentials, such as ferredoxin.[4][9][16] The pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system reduces ferredoxin, which in turn donates an electron to the nitroimidazole.[16]

-

In Hypoxic Tumor Cells and Other Organisms: A broader family of nitroreductases (NTRs) is responsible for activation.[][2][20] These are often flavoproteins that utilize cofactors like NADPH or NADH to catalyze the reduction.[]

This initial one-electron reduction forms a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction steps, ultimately consuming four to six electrons.[21] This process generates a series of potent cytotoxic species, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, which are the ultimate effectors of cellular damage.[22]

Cellular Targets and Cytotoxic Effects

Once formed, the reactive intermediates rapidly interact with and damage critical cellular macromolecules, leading to cell death.

DNA as the Primary Target

The primary target for activated nitroimidazoles is DNA.[14][23] The electron-deficient intermediates covalently bind to DNA and induce a variety of lesions:

-

DNA Strand Breaks: The most significant effect is the induction of single- and double-strand breaks in the DNA backbone.[19][24][25]

-

Helix Destabilization: Adduct formation disrupts the helical structure of DNA, interfering with essential processes.[][23]

-

Inhibition of Nucleic Acid Synthesis: The damage inflicted on the DNA template effectively halts replication and transcription, leading to metabolic collapse and cell death.[][9][15]

Broader Macromolecular Damage

While DNA is the principal target, the highly reactive intermediates can also damage other vital cellular components. Covalent binding to proteins, including enzymes and structural proteins, can disrupt their function.[] This broader, multi-target effect contributes to the potent bactericidal and cytotoxic activity of the drug class.

Experimental Validation of the Mechanism of Action

A logical workflow is required to confirm that a novel nitroimidazole phenol derivative operates via the canonical mechanism. This involves demonstrating hypoxia-selective activation, identifying the enzymatic source of activation, and quantifying the resulting cellular damage.

Protocol: Hypoxia-Selective Cytotoxicity (MTT Assay)

Objective: To determine if the compound is preferentially cytotoxic to cells in a low-oxygen environment.

Methodology:

-

Cell Culture: Plate target cells (e.g., HCT116 colon cancer cells or Bacteroides fragilis) in 96-well plates and allow them to adhere/grow overnight.

-

Compound Preparation: Prepare a serial dilution of the nitroimidazole phenol derivative in appropriate cell culture media.

-

Treatment: Add the compound dilutions to the cells.

-

Incubation: Place one set of plates in a standard normoxic incubator (21% O₂) and a duplicate set in a hypoxic incubator or chamber (e.g., 1% O₂). Incubate for 48-72 hours.

-

Expert Insight: The direct comparison between normoxic and hypoxic conditions is the critical control. A true hypoxia-activated drug will show a significantly lower IC₅₀ value under hypoxia.

-

-

Viability Assessment: Add MTT reagent to all wells and incubate for 2-4 hours. The mitochondrial reductases of living cells will convert the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals with DMSO or a similar solvent. Read the absorbance at ~570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value for both normoxic and hypoxic conditions.

Protocol: DNA Damage Assessment (Alkaline Comet Assay)

Objective: To directly visualize and quantify DNA strand breaks induced by the compound.[24]

Methodology:

-

Cell Treatment: Treat cells in suspension or monolayers with the test compound (at a concentration around its hypoxic IC₅₀) under both normoxic and hypoxic conditions for a defined period (e.g., 4-24 hours). Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a specialized microscope slide.

-

Expert Insight: This step immobilizes the cells and their DNA for subsequent processing.

-

-

Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13).

-

Rationale: The alkaline conditions denature the DNA and reveal single-strand breaks and alkali-labile sites.

-

-

Electrophoresis: Apply a voltage across the slides in the alkaline buffer. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail," while intact DNA remains in the "head."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters like the percentage of DNA in the tail and the tail moment (tail length × % DNA in tail).

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

| Compound | Condition | IC₅₀ (µM) | Mean Comet Tail Moment |

| Derivative X | Normoxia (21% O₂) | > 200 | 1.5 ± 0.4 |

| Hypoxia (1% O₂) | 12.5 | 28.7 ± 3.1 | |

| Metronidazole | Normoxia (21% O₂) | > 500 | 1.2 ± 0.3 |

| Hypoxia (1% O₂) | 45.0 | 19.5 ± 2.5 | |

| Vehicle Control | Hypoxia (1% O₂) | N/A | 1.1 ± 0.2 |

Table 1: Representative data comparing a hypothetical nitroimidazole phenol derivative (Derivative X) to a reference compound. A significant drop in IC₅₀ and an increase in DNA damage under hypoxia validate the proposed mechanism.

Mechanisms of Resistance

The clinical efficacy of nitroimidazoles can be compromised by the development of resistance. Understanding these mechanisms is crucial for the development of new, more robust derivatives.

-

Impaired Reductive Activation: The most common form of resistance involves the downregulation or mutation of the activating nitroreductases.[2][3][20] For example, specific nim genes can encode enzymes that actively reduce the nitroimidazole to an inactive form.[4]

-

Increased Drug Efflux: Overexpression of efflux pumps can actively remove the drug from the cell before it can be activated.[15]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the damage caused by the activated drug.[15]

-

Altered Redox Metabolism: Changes in the cell's overall redox potential or the activation of antioxidant defense systems can interfere with the activation process.[4]

Conclusion and Future Directions

The mechanism of action of nitroimidazole phenol derivatives is a compelling example of targeted bioactivation. Their efficacy is rooted in the unique low-redox potential environment of anaerobic and hypoxic cells, which allows for their conversion from benign prodrugs into potent DNA-damaging agents. The addition of a phenolic moiety offers a versatile handle for medicinal chemists to fine-tune the electronic and pharmacokinetic properties of the scaffold, potentially leading to compounds with greater potency, improved selectivity, and the ability to overcome existing resistance mechanisms. Future research will likely focus on synthesizing novel derivatives that are better substrates for specific nitroreductases overexpressed in tumors and on combining these agents with other therapies that exacerbate hypoxic stress or inhibit DNA repair.

References

- Metronidazole - Wikipedia.

- Metronidazole (Flagyl): Definition, Uses and Research - BOC Sciences.

- Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences.

- FLAGYL® (metronidazole) tablets - Pfizer.

- What is the mechanism of Metronidazole?

- Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC.

- The Role of Nitroreductases in Resistance to Nitroimidazoles - ResearchG

- DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole deriv

- Nitroimidazole antibiotics - WikiLectures.

- The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC.

- The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest.

- Nitroimidazole - Wikipedia.

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.

- Medicinal Significance of Nitroimidazoles.

- Nitroimidazoles | Concise Medical Knowledge - Lecturio.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI.

- Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed.

- DNA damage induced by reduced nitroimidazole drugs - PubMed.

- Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs.

- Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI.

- Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygen

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace.

- Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed.

- Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed.

- Nitroimidazoles Part 9.

- Radiation-induced reduction of nitroimidazole deriv

Sources

- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]

- 4. Metronidazole - Wikipedia [en.wikipedia.org]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 7. lecturio.com [lecturio.com]

- 8. mdpi.com [mdpi.com]

- 9. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. sti.bmj.com [sti.bmj.com]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 17. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 20. researchgate.net [researchgate.net]

- 21. Radiation-induced reduction of nitroimidazole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 24. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Nitro-1H-imidazol-2-yl)phenol

This guide provides a comprehensive technical overview of the critical physicochemical parameters of 3-(4-Nitro-1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from related chemical classes—nitroimidazoles and phenols—to establish a predictive framework and detailed methodologies for determining its solubility and stability profiles. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective evaluation.

Executive Summary

3-(4-Nitro-1H-imidazol-2-yl)phenol integrates two key pharmacophores: a nitroimidazole ring, known for its antimicrobial and radiosensitizing properties, and a phenolic moiety, a common feature in a wide array of bioactive molecules.[1][2] The interplay of these functional groups dictates the compound's solubility and stability, which are paramount to its developability as a therapeutic agent. This guide elucidates the anticipated physicochemical behavior of this compound and provides robust experimental workflows for its empirical validation.

Predicted Physicochemical Properties

The chemical structure of 3-(4-Nitro-1H-imidazol-2-yl)phenol, featuring both a weakly acidic phenol and a nitroimidazole group susceptible to reduction, suggests a complex solubility and stability profile. Computational studies on analogous nitroimidazole derivatives indicate that the nitro group and the position of substituents significantly influence electronic structure, reactivity, and physicochemical characteristics.[3][4]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₇N₃O₃ | Based on chemical structure.[2] |

| Molecular Weight | 205.17 g/mol | Calculated from the molecular formula.[2] |

| Aqueous Solubility | pH-dependent; likely low in acidic to neutral pH, increasing in basic conditions. | The phenolic hydroxyl group (pKa ~10) will be deprotonated at higher pH, forming a more soluble phenoxide ion. The imidazole ring also contributes to pH-dependent solubility. |

| LogP | Moderate | The combination of the polar nitro and hydroxyl groups with the aromatic rings suggests a balance between hydrophilicity and lipophilicity. |

| pKa | Two anticipated pKa values: one for the phenolic hydroxyl group (acidic) and one for the imidazole ring (basic). | The phenol is weakly acidic, while the imidazole ring can be protonated. |

Experimental Determination of Solubility

Accurate determination of aqueous and solvent solubility is a critical early step in preclinical development. The following protocols are recommended for characterizing the solubility of 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound at various pH values, reflecting physiological conditions.

Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for determining thermodynamic solubility.

Protocol:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values relevant to physiological and pharmaceutical conditions (e.g., pH 2, 4, 6.8, 7.4, 9).

-

Sample Preparation: Add an excess of solid 3-(4-Nitro-1H-imidazol-2-yl)phenol to separate vials for each buffer to ensure saturation.

-

Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

Kinetic Solubility in Organic Solvents

This assessment is crucial for formulation development, particularly for non-aqueous or co-solvent systems.

Protocol:

-

Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution into the selected organic solvents.

-

Precipitation Detection: Observe the solutions for the first sign of precipitation visually or using nephelometry. The concentration at which precipitation occurs is the kinetic solubility.

Stability Assessment

The stability of 3-(4-Nitro-1H-imidazol-2-yl)phenol must be evaluated under various stress conditions to identify potential degradation pathways and to determine appropriate storage and handling conditions. Both the nitroimidazole and phenolic moieties are susceptible to degradation.[6][7]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Protocol:

-

Sample Preparation: Prepare solutions of 3-(4-Nitro-1H-imidazol-2-yl)phenol in an appropriate solvent system.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature. Phenolic compounds can be unstable at high pH.[8]

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to dry heat (e.g., 60-80°C).

-

Photostability: Expose the samples to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.[9][10]

Long-Term Stability Studies

Long-term stability studies under ICH-recommended storage conditions are necessary to establish the shelf-life of the drug substance.

Protocol:

-

Storage Conditions: Store aliquots of the solid compound under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of 3-(4-Nitro-1H-imidazol-2-yl)phenol in solubility and stability samples. A reverse-phase HPLC method with UV detection is generally suitable for nitroimidazole compounds.[5]

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 270-320 nm). |

| Column Temperature | 30°C |

For the identification of unknown degradation products, LC-MS/MS is the preferred technique.[9][10]

Conclusion

References

-

Campos-Fernández, L., Barrientos-Salcedo, C., Herrera Valencia, E. E., Ortiz-Muñiz, R., & Soriano-Correa, C. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. RSC Advances, 9(35), 20195-20209. [Link]

-

Hela, W., & L-Saad, A. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 169-178. [Link]

-

Le-Min, T., Jian-Zhong, S., & Hong-Yuan, C. (2012). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Journal of Chromatography B, 903, 106-113. [Link]

-

Xu, X., Kang, Y., Li, X., Wang, Y., Wang, C., Yu, D., ... & Zhao, L. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3328. [Link]

-

Campos-Fernández, L., Barrientos-Salcedo, C., Herrera Valencia, E. E., Ortiz-Muñiz, R., & Soriano-Correa, C. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. Journal of Computational Chemistry, 43(22), 1573-1588. [Link]

-

Hela, W., & L-Saad, A. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. [Link]

-

Beteck, R. M., Isaacs, M., Hoppe, H. C., & Khanye, S. D. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1145. [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]

-

Nawrot, E., & Gzella, A. K. (2014). Synthesis and Antifungal Properties of Some Nitroimidazole Derivatives. ResearchGate. [Link]

-

García-Márquez, E., Romo-Hualde, A., & Ancín-Azpilicueta, C. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 9(8), 724. [Link]

-

Woolfson, A. D., Malcolm, R. K., & Gallagher, R. (2023). Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. Journal of Controlled Release, 363, 45-56. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

-

Koppel, K., Lõugas, T., & Vokk, R. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1799. [Link]

-

García-Márquez, E., Romo-Hualde, A., & Ancín-Azpilicueta, C. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. ResearchGate. [Link]

-

Yusof, N. A. A., & Mahmod, N. H. (2021). Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate. [Link]

-

Yu, T. T., Yang, M. D., Pi, J. J., Zhang, Y. B., & Yu, J. H. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o635. [Link]

-

Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. [Link]

-

Yu, T. T., Yang, M. D., Pi, J. J., Zhang, Y. B., & Yu, J. H. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phen-yl]-2-(4-nitro-phen-yl)prop-2-ene-nitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o635. [Link]

-

TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

-

Kumar, A., & Singh, A. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. [Link]

-

OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. [Link]

-

Khan, S. A., Asiri, A. M., & Rub, M. A. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of AOAC INTERNATIONAL, 107(3), 779-787. [Link]

-

PubChem. (n.d.). 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol. [Link]

-

Mohamed, S. K., & Akkurt, M. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 3-(4-Nitroimidazol-1-yl)phenol [smolecule.com]

- 3. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ovid.com [ovid.com]

- 10. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivation of 2-Nitroimidazole Derivatives: Mechanistic Insights and Applications in Hypoxia-Targeted Therapeutics

Executive Summary

Tumor hypoxia is a fundamental driver of therapeutic resistance, genomic instability, and metastasis in solid tumors. However, this unique microenvironmental feature—characterized by oxygen tensions often below 0.1%—presents a highly specific target for pharmacological intervention. At the forefront of this field are 2-nitroimidazole derivatives , a class of bioreductive compounds engineered to act as hypoxia-activated prodrugs (HAPs) and diagnostic imaging probes.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the thermodynamic principles, enzymatic pathways, and validated experimental methodologies governing 2-nitroimidazole bioactivation. By understanding the causality behind their molecular design, researchers can better optimize preclinical workflows and therapeutic targeting.

The Bioreductive Paradigm: Mechanism of Action

The clinical utility of 2-nitroimidazoles is predicated on a self-validating, oxygen-sensitive biochemical switch. The bioactivation is not driven by the absence of oxygen per se, but rather by the differential fate of the molecule in the presence versus the absence of oxygen.

The Futile Cycle and Hypoxic Activation

-

Initial One-Electron Reduction: Ubiquitous cellular oxidoreductases, primarily Cytochrome P450 oxidoreductase (POR), donate a single electron to the 2-nitroimidazole prodrug, generating a transient nitro radical anion[1],[2].

-

Normoxic Quenching (Futile Cycling): In well-oxygenated tissues, molecular oxygen (

) acts as a superior electron acceptor. It rapidly strips the electron from the nitro radical anion, regenerating the inert parent prodrug and forming a superoxide radical[3],[4]. This cycle prevents off-target toxicity in healthy tissues. -

Hypoxic Fragmentation/Binding: In hypoxic environments (

mmHg), the absence of oxygen allows the radical anion to undergo further sequential reductions (yielding nitroso, hydroxylamine, and fully reduced amine derivatives)[5],[4]. These downstream species are highly reactive and will either fragment to release a cytotoxic payload or covalently bind to cellular macromolecules[3].

Bioreductive pathway of 2-nitroimidazoles: 1e- reduction, futile cycling, and hypoxic activation.

Thermodynamic Tuning: Why 2-Nitroimidazoles?

The position of the nitro group on the imidazole ring dictates the molecule's one-electron reduction potential (

If a compound is too easily reduced, it may bypass the oxygen-dependent futile cycle, leading to systemic toxicity. Conversely, if the reduction potential is too negative, mammalian enzymes lack the thermodynamic driving force to reduce it, rendering the drug inert.

Comparative Redox Potentials

| Compound Class | Representative Agents | One-Electron Reduction Potential ( | Primary Bioactivation Mechanism |

| 2-Nitroimidazole | Misonidazole, Evofosfamide, Pimonidazole | ~ -390 mV | Efficiently reduced by mammalian POR; highly O2-reversible[6]. |

| 5-Nitroimidazole | Metronidazole, Nimorazole | ~ -475 mV | Slower mammalian reduction; often requires bacterial/parasitic enzymes[6]. |

| 4-Nitroimidazole | Pretomanid, Delamanid | ~ -520 mV | Highly resistant to mammalian reduction; requires specific bacterial reductases[7],[6]. |

Causality in Drug Design: 2-nitroimidazoles possess a less negative reduction potential compared to their 4- and 5-nitro counterparts[7],[6]. This makes them stronger oxidants that are perfectly matched to the redox potential of mammalian oxidoreductases like POR[2]. This thermodynamic "sweet spot" ensures robust activation in human tumors while maintaining strict oxygen sensitivity.

Clinical and Diagnostic Applications

Hypoxia-Activated Prodrugs (HAPs): Evofosfamide (TH-302)

Evofosfamide is a second-generation HAP consisting of a 2-nitroimidazole trigger linked to a bromo-isophosphoramide mustard (Br-IPM) effector[2],[4]. Upon hypoxic reduction, the imidazole ring undergoes electronic rearrangement, leading to the cleavage of the linker. The released Br-IPM is a potent DNA alkylating agent that crosslinks DNA, inducing apoptosis[8],[4].

Hypoxia Imaging Probes: Pimonidazole

Pimonidazole relies on the same initial 1-electron reduction. However, instead of releasing a payload, its fully reduced hydroxylamine and amine intermediates are highly electrophilic. They rapidly form covalent bonds with the thiol groups of surrounding proteins[9],[3]. Because these adducts are only formed at

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic rationale (the why) alongside the procedure (the how).

Protocol A: In Vivo Hypoxia Mapping via Pimonidazole Adducts

This workflow maps spatial hypoxia in solid tumor xenografts.

Workflow for in vivo hypoxia mapping using pimonidazole administration and immunohistochemistry.

Step-by-Step Procedure:

-

Administration: Inject tumor-bearing mice intraperitoneally (IP) with 60 mg/kg pimonidazole hydrochloride[9],[3].

-

In Vivo Incubation (60–90 min): Rationale: This specific window allows the small molecule to diffuse into poorly vascularized, hypoxic regions and undergo the multi-step enzymatic reduction required to form stable protein adducts, before systemic clearance occurs[3].

-

Harvest & Fixation: Euthanize the animal, rapidly excise the tumor, and submerge in 10% Neutral Buffered Formalin (NBF) for 24–48 hours to crosslink the tissue architecture.

-

Processing: Dehydrate, embed in paraffin, and cut 5 µm sections.

-

Antigen Retrieval & Blocking: Deparaffinize slides. Perform heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0) to unmask the pimonidazole-protein adducts. Block with 5% BSA to prevent non-specific binding.

-

Antibody Staining: Incubate with the primary anti-pimonidazole antibody (e.g., Hypoxyprobe-1 MAb1) overnight at 4°C. Wash, then apply an HRP-conjugated secondary antibody[9].

-

Detection: Develop with DAB substrate. Hypoxic regions will stain dark brown. Quantify the hypoxic fraction using digital pathology software (positive pixel fraction)[10].

Protocol B: In Vitro Hypoxic Cytotoxicity Assay (Evofosfamide)

This assay determines the Hypoxic Cytotoxicity Ratio (HCR), a critical metric for HAP selectivity.

Step-by-Step Procedure:

-

Cell Seeding: Seed HCT116 cells (or target cell line) in two identical 96-well plates at

cells/well. Allow overnight attachment. -

Pre-Equilibration: Transfer one plate to a hypoxia chamber (0.1%

, 5% -

Drug Treatment: Add serial dilutions of Evofosfamide (0.1 µM to 100 µM) to both plates. Incubate for exactly 4 hours under their respective atmospheric conditions. Rationale: A 4-hour exposure mimics physiological pharmacokinetic clearance and prevents artifactual normoxic toxicity that occurs during prolonged exposure.

-

Wash and Regrowth: Remove the drug-containing media, wash wells twice with PBS, and add fresh, drug-free media. Return both plates to the normoxic incubator for 72 hours. Rationale: Evofosfamide causes DNA crosslinking[8]. Cells must progress through the cell cycle for this DNA damage to trigger apoptosis. Immediate viability testing yields false negatives.

-

Viability Readout: Assess cell viability using a metabolic assay (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the

for both conditions. The Hypoxic Cytotoxicity Ratio (

References[7] One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) -https://pubs.rsc.org/en/content/articlelanding/1986/f1/f19868202133[1] Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9139885/[6] Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds - Frontiers -https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1378875/full[2] Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - MDPI -https://www.mdpi.com/2072-6694/14/11/2686[5] Systemic CYP3A inhibition by ritonavir enables selective targeting of hypoxic tumour cells by prodrugs of DNA - bioRxiv.org -https://www.biorxiv.org/content/10.1101/2024.02.13.580194v1.full[9] The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3 - AACR Journals -https://aacrjournals.org/cancerres/article/70/4/1573/561081/The-Bioreductive-Prodrug-PR-104A-Is-Activated[3] Strategies to overcome poor prodrug activation in hypoxic tumor regions - Benchchem -https://www.benchchem.com/protocols/hypoxia-activated-prodrugs[8] Cellular pharmacology of evofosfamide (TH-302): A critical re-evaluation of its bystander effects - ResearchGate -https://www.researchgate.net/publication/343519884_Cellular_pharmacology_of_evofosfamide_TH-302_A_critical_re-evaluation_of_its_bystander_effects[10] Hepatotoxic Interaction of Sulindac with Lipopolysaccharide: Role of the Hemostatic System | Toxicological Sciences | Oxford Academic -https://academic.oup.com/toxsci/article/108/1/198/1626027[4] The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC - NIH -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8092004/

Sources

- 1. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds [frontiersin.org]

- 7. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of Substituted Nitrophenols

Abstract

Substituted nitrophenols are a class of organic compounds with significant relevance in pharmaceuticals, agrochemicals, and industrial synthesis.[1][2] Their chemical behavior, biological activity, and environmental fate are dictated by their fundamental physicochemical properties. This in-depth technical guide provides a comprehensive framework for the characterization of substituted nitrophenols, designed for researchers, scientists, and drug development professionals. We will delve into the core principles and provide field-proven, step-by-step protocols for determining key parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), solubility, and spectroscopic profiles (UV-Vis, IR, NMR). The narrative emphasizes the causal relationships between molecular structure, substituent effects, and the resulting physicochemical characteristics, ensuring a thorough understanding for robust scientific application.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A critical and early component of this evaluation is the comprehensive physicochemical characterization of the molecule. For substituted nitrophenols, understanding properties like acidity (pKa), lipophilicity (logP), and solubility is not merely an academic exercise; it directly informs predictions of their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential for toxicological effects.[3][4]

The position of the nitro group and other substituents on the phenol ring dramatically influences the electronic environment of the molecule.[5][6] These electronic shifts, a combination of inductive and resonance effects, govern the compound's reactivity and its interactions with biological systems.[2] This guide will systematically explore these structure-property relationships and provide the practical methodologies to quantify them.

Fundamental Physicochemical Parameters: Theory and Measurement

Acid Dissociation Constant (pKa): A Measure of Ionization

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7][8] For nitrophenols, the acidity of the phenolic hydroxyl group is a key determinant of their behavior in physiological environments.

Causality Behind Substituent Effects on pKa:

The acidity of substituted nitrophenols is significantly influenced by the electronic nature and position of substituents on the aromatic ring.[5] Electron-withdrawing groups, such as the nitro group (-NO2), increase acidity by stabilizing the resulting phenoxide anion through resonance and inductive effects.[6][9] This stabilization facilitates the release of the proton.

-

Ortho and Para Positions: When the nitro group is in the ortho or para position relative to the hydroxyl group, it can exert both a strong electron-withdrawing inductive effect and a resonance effect, which delocalizes the negative charge of the phenoxide ion onto the nitro group. This leads to a significant increase in acidity (lower pKa) compared to phenol.[6]

-

Meta Position: A nitro group in the meta position can only exert an inductive effect, as resonance delocalization to the nitro group is not possible from this position.[6] Consequently, meta-nitrophenol is more acidic than phenol but less acidic than its ortho and para isomers.[5]

-

Intramolecular Hydrogen Bonding: In the case of o-nitrophenol, intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group can slightly decrease its acidity compared to the p-nitrophenol isomer by making the proton less available for donation.[6][10]

Table 1: Typical pKa Values of Selected Nitrophenols

| Compound | pKa Value | Reference(s) |

| Phenol | 9.98 | [10] |

| o-Nitrophenol | 7.23 | [10] |

| m-Nitrophenol | 8.40 | [6][11] |

| p-Nitrophenol | 7.15 | [10][11] |

| 2,4-Dinitrophenol | ~4.1 | [12] |

| 2,4,6-Trinitrophenol (Picric Acid) | 0.3 | [6] |

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a robust method for determining the pKa of a substituted nitrophenol using potentiometric titration, a widely used and reliable technique.[8][13][14]

Materials and Instrumentation:

-

Calibrated pH meter with a combination pH electrode

-

Automated titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) solutions

-

The substituted nitrophenol sample (high purity)

-

Deionized water (degassed)

-

Potassium chloride (KCl) for maintaining constant ionic strength

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Accurately weigh a known amount of the nitrophenol sample and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[13] A co-solvent may be used if solubility is low, but its effect on pKa should be considered.

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[13]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[13]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.[13]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[13] This can be determined from the first derivative of the titration curve.

Octanol-Water Partition Coefficient (logP): A Measure of Lipophilicity

The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium. It is typically expressed as its logarithm (logP).[15] This parameter is a crucial indicator of a compound's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination (OECD 107)

The shake-flask method is a classic and widely accepted technique for determining the logP of a substance.[15][16]

Materials and Instrumentation:

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

The substituted nitrophenol sample

-

Centrifuge

-

Mechanical shaker

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Phase Saturation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the nitrophenol in either water-saturated octanol or octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine known volumes of the two saturated phases. Add a small, known amount of the nitrophenol stock solution.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: Separate the two phases by centrifugation to ensure complete separation.[16]

-

Quantification: Determine the concentration of the nitrophenol in both the octanol and aqueous phases using a validated analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Alternative Methods for logP Determination:

-

Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic compounds (high logP values) and minimizes the formation of microdroplets that can interfere with the shake-flask method.[15][17]

-

HPLC Method (OECD 117): This is a rapid method that correlates the retention time of a compound on a reverse-phase HPLC column with the logP values of known standards.[15][18]

Table 2: Experimental logP Values for Nitrophenol Isomers

| Compound | logP Value | Reference(s) |

| o-Nitrophenol | 1.79 | [19] |

| m-Nitrophenol | 2.00 | [20] |

| p-Nitrophenol | 1.91 | [21][22] |

Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a fundamental property that influences the absorption and bioavailability of a drug candidate. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Materials and Instrumentation:

-

The substituted nitrophenol sample

-

Selected solvent (e.g., water, buffer of specific pH)

-

Shaking incubator or orbital shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid nitrophenol to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a shaking incubator at a constant temperature and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the suspension to settle, then filter a portion of the supernatant through a suitable filter to remove any undissolved solid.[23]

-

Quantification: Analyze the concentration of the nitrophenol in the clear filtrate using a validated analytical method.

-

Solubility Determination: The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

Table 3: Aqueous Solubility of Nitrophenol Isomers

| Compound | Aqueous Solubility (g/L at 20°C) | Reference(s) |

| o-Nitrophenol | 2.1 | [3] |

| m-Nitrophenol | 13.5 | [20] |

| p-Nitrophenol | 16 | [21] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and electronic properties of substituted nitrophenols.[1][24]

UV-Visible (UV-Vis) Spectroscopy